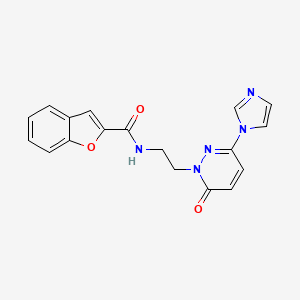

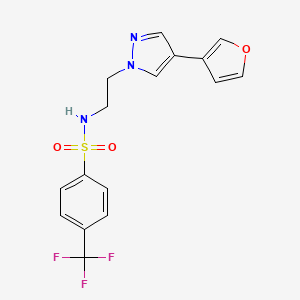

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains an acetylphenyl group, an amino group, a thioether group, and a dihydropyrimidinone group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetylphenyl group might be introduced via a Friedel-Crafts acylation, while the dihydropyrimidinone group might be formed via a Biginelli reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The compound would likely exhibit a combination of aromatic, amide, and thioether character .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetylphenyl group might undergo electrophilic aromatic substitution reactions, while the amino group might participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and thioether might make the compound somewhat soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Pyrimidine Derivatives : One study explored the synthesis of new pyrimidine derivatives, including those with structures similar to the compound . These compounds were examined for their antimicrobial and antitumor activities, highlighting the potential use of these derivatives in medical research (Sakr et al., 2020).

- Novel Transformations in Thienopyrimidines : Research into novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, which are structurally related to the compound, was conducted. This study contributed to the understanding of thienopyrimidine synthesis, relevant to the development of new pharmaceuticals (Pokhodylo et al., 2010).

Biological Applications

- Histone Deacetylase Inhibition : A compound structurally similar to the one was identified as a histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. This highlights the potential of similar compounds in cancer therapy (Zhou et al., 2008).

Pharmaceutical Research

- Anticonvulsant Activity : Research on compounds with a similar structure has shown significant anticonvulsant activity in animal models. This suggests the possibility of using related compounds in developing new anticonvulsant drugs (Robertson et al., 1987).

Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular components, including enzymes and receptors, to exert their pharmacological effects .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of inflammatory mediators .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory effects against certain cellular processes .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-acetylphenylamine with ethyl 2-mercaptoacetate to form 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)acetic acid. This intermediate is then reacted with urea to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Starting Materials": [ "4-acetylphenylamine", "ethyl 2-mercaptoacetate", "urea", "benzoyl chloride", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 4-acetylphenylamine is reacted with ethyl 2-mercaptoacetate in the presence of benzoyl chloride and triethylamine in dimethylformamide to form 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)acetic acid.", "Step 2: The intermediate from step 1 is reacted with urea in the presence of acetic anhydride and sodium bicarbonate in ethanol to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Step 3: The final product is purified by recrystallization from ethanol and water." ] } | |

CAS RN |

872596-86-6 |

Product Name |

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |

Molecular Formula |

C21H19N5O4S |

Molecular Weight |

437.47 |

IUPAC Name |

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C21H19N5O4S/c1-12(27)13-7-9-15(10-8-13)23-16(28)11-31-21-25-18(22)17(20(30)26-21)24-19(29)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,23,28)(H,24,29)(H3,22,25,26,30) |

InChI Key |

QEXZLSRUIDALNF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)

![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)

![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)

![2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2684436.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)

![4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2684443.png)